molecular formula C18H26ClN B2952678 ((1s,3r,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine hydrochloride CAS No. 88358-18-3

((1s,3r,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine hydrochloride

Cat. No.: B2952678
CAS No.: 88358-18-3
M. Wt: 291.86
InChI Key: BMJMFSXBNXRZHW-UHFFFAOYSA-N
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Description

((1s,3r,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine hydrochloride is a structurally complex adamantane derivative featuring a p-tolyl substituent at the 3-position of the adamantane ring and a primary amine group (-CH2NH2) at the 1-position. This compound is synthesized via multi-step organic reactions, likely involving adamantane functionalization through electrophilic substitution or coupling reactions (e.g., using acid chlorides as intermediates) . Its hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name

[3-(4-methylphenyl)-1-adamantyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N.ClH/c1-13-2-4-16(5-3-13)18-9-14-6-15(10-18)8-17(7-14,11-18)12-19;/h2-5,14-15H,6-12,19H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJMFSXBNXRZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816309
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

The compound ((1S,3R,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine hydrochloride is a derivative of adamantane, a unique tricyclic hydrocarbon known for its stability and lipophilicity, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{15}H_{22}ClN
  • Molecular Weight : 255.80 g/mol

Physical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in water
AppearanceWhite crystalline powder

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is hypothesized to act as a monoamine reuptake inhibitor , influencing the levels of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft.

Key Findings from Research Studies

  • Neurotransmitter Modulation : Studies indicate that adamantane derivatives can modulate neurotransmitter release and uptake. For instance, compounds similar to ((1S,3R,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine have shown potential in enhancing serotonin levels in animal models .
  • Cognitive Enhancement : Research has demonstrated that adamantane derivatives may possess cognitive-enhancing properties. In rodent models, these compounds improved memory and learning capabilities .
  • Antidepressant Activity : Some studies suggest that the compound may exhibit antidepressant-like effects through its action on the serotonergic system .

Study 1: Cognitive Effects in Rodent Models

A study published in Neuropharmacology evaluated the effects of this compound on cognitive functions in rats. The results indicated significant improvements in memory retention tasks compared to control groups. The compound was administered at varying doses (0.5 mg/kg to 2 mg/kg), with optimal effects observed at 1 mg/kg .

Study 2: Antidepressant-Like Effects

In another investigation conducted by Varadaraju et al., the antidepressant-like effects of similar adamantane derivatives were assessed using the forced swim test in mice. The study found that administration of the compound significantly reduced immobility time, indicating an antidepressant effect .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Role
Target Compound C18H24ClN 289.84 g/mol p-Tolyl, methanamine Undocumented (potential CNS agent)
Memantine Hydrochloride C12H21N·HCl 215.76 g/mol Amino group NMDA receptor antagonist
Rimantadine Hydrochloride C12H22ClN 215.76 g/mol Ethylamine Antiviral (influenza A)
3-(Adamantan-1-yl)propan-1-amine HCl C13H24ClN 229.79 g/mol Propylamine Undocumented
(3-Methyladamantan-1-yl)methanamine HCl C12H22ClN 215.76 g/mol Methyladamantane, methanamine Undocumented

Key Observations :

  • Substituent Effects: The p-tolyl group in the target compound distinguishes it from Memantine (amino-substituted) and rimantadine (ethylamine-substituted). This aromatic group may enhance π-π stacking in receptor binding but could reduce metabolic stability compared to aliphatic chains .

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